molecular formula C11H6BrNOS B1503855 5-Bromo-2-(2-thienyl)-1,3-benzoxazole CAS No. 915923-09-0

5-Bromo-2-(2-thienyl)-1,3-benzoxazole

Cat. No.: B1503855
CAS No.: 915923-09-0
M. Wt: 280.14 g/mol
InChI Key: MRLQXVUCQBGVDU-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-thienyl)-1,3-benzoxazole is a brominated heterocyclic aromatic organic compound It features a benzoxazole ring system substituted with a bromine atom and a thiophene group

Synthetic Routes and Reaction Conditions:

  • Bromination Reaction: The compound can be synthesized by brominating 2-(2-thienyl)-1,3-benzoxazole using bromine in the presence of a suitable catalyst.

  • Thiophene Derivative Synthesis: Another approach involves the synthesis of the thiophene derivative followed by its subsequent reaction with bromine.

Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Hydrogenated derivatives.

  • Substitution Products: Iodides, amines, and other substituted benzoxazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, including potential anticancer and antimicrobial properties. Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 5-Bromo-2-(2-thienyl)-1,3-benzoxazole exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

  • 2-(2-Thienyl)-1,3-benzoxazole: Lacks the bromine atom.

  • 5-Bromo-2-thiophenecarboxaldehyde: Contains a different functional group.

  • 5-Bromo-2-thienylboronic acid: Features a boronic acid group.

Uniqueness: 5-Bromo-2-(2-thienyl)-1,3-benzoxazole is unique due to its specific combination of a bromine atom and a thiophene group on the benzoxazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

5-bromo-2-thiophen-2-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNOS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLQXVUCQBGVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650783
Record name 5-Bromo-2-(thiophen-2-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-09-0
Record name 5-Bromo-2-(thiophen-2-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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